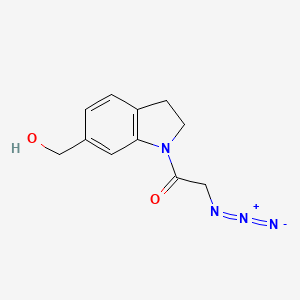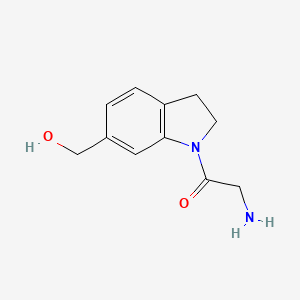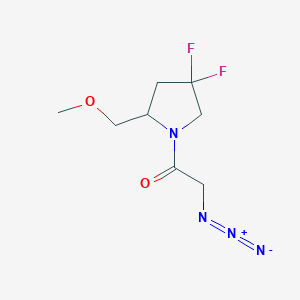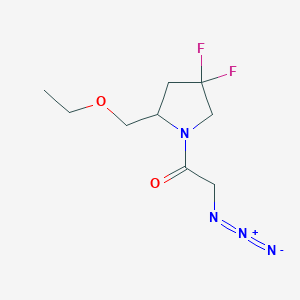
(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine
Descripción general
Descripción
“(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine” is an organic compound . It’s a derivative of pyrazine, which is a heterocyclic aromatic organic compound . This compound can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine” is 1S/C5H6ClN3.2ClH/c6-5-4(3-7)8-1-2-9-5;;/h1-2H,3,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Genotoxicity and Pharmacodynamics
A study conducted by Kalgutkar et al. (2007) explored the genotoxicity potential of a related compound, demonstrating its metabolism-dependent genotoxic effects. This compound exhibited dose-dependent inhibition of food intake and reduction in body weight in rats, highlighting its therapeutic potential for obesity treatment. The genotoxic effects were attenuated upon coincubation with protective agents, suggesting a pathway for mitigating adverse effects in therapeutic applications (Kalgutkar et al., 2007).
Antitumor and Antimicrobial Properties
Li et al. (2013) synthesized and evaluated aminopyridyl/pyrazinyl-substituted compounds for their antitumor activities. One compound, identified as a potent c-Met/ALK dual inhibitor, demonstrated significant tumor growth inhibition in vivo, indicating potential applications in cancer therapy (Li et al., 2013). Additionally, Okasha et al. (2022) synthesized a compound with antimicrobial activities, further emphasizing the versatility of these molecules in addressing different therapeutic needs (Okasha et al., 2022).
Antidepressant-like Activity
Sniecikowska et al. (2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds were identified as potential antidepressant drug candidates due to their ERK1/2 phosphorylation-preferring properties and robust antidepressant-like activity in vivo (Sniecikowska et al., 2019).
Neuropharmacological Research
Wallach et al. (2014) highlighted the importance of psychoactive arylcyclohexylamines, including PCP and ketamine analogs, as structural templates for neuropharmacological research. Their study underscores the emerging need to monitor and characterize new psychoactive substances for harm reduction purposes (Wallach et al., 2014).
Propiedades
IUPAC Name |
[1-(3-chloropyrazin-2-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-9-10(14-4-3-13-9)15-5-1-2-8(6-12)7-15/h3-4,8H,1-2,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUSDFHDQYPSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)

![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)


![(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493205.png)
![3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493206.png)

![3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493208.png)


